molecular formula C22H25ClN2O4 B14953554 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953554
M. Wt: 416.9 g/mol
InChI Key: KEIQQMYMHRNROU-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring substituted with diverse functional groups. Its structure features:

  • 3-Chlorophenyl group at position 5, contributing halogen-mediated hydrophobic interactions.
  • 2-Furylcarbonyl moiety at position 4, offering hydrogen-bonding and π-π stacking capabilities.
  • Hydroxyl group at position 3, enabling hydrogen bonding and metal coordination .

Synthetic routes typically involve cyclization of substituted aldehydes and amines, followed by aroylation (e.g., ). Structural confirmation relies on techniques like NMR, HRMS, and X-ray crystallography (SHELXL software is widely used for refinement; see ).

Properties

Molecular Formula

C22H25ClN2O4

Molecular Weight

416.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C22H25ClN2O4/c1-3-24(4-2)11-7-12-25-19(15-8-5-9-16(23)14-15)18(21(27)22(25)28)20(26)17-10-6-13-29-17/h5-6,8-10,13-14,19,27H,3-4,7,11-12H2,1-2H3

InChI Key

KEIQQMYMHRNROU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrol-2-one ring, the introduction of the furan and chlorophenyl groups, and the attachment of the diethylamino propyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Modifications and Physicochemical Properties

Key analogs and their substituent variations are summarized below:

Compound ID R1 (Position 1) R5 (Position 5) Aroyl Group (Position 4) Melting Point (°C) Molecular Formula Reference
Target Compound 3-Diethylaminopropyl 3-Chlorophenyl 2-Furylcarbonyl Not reported C21H24ClN2O4 (calc.)
Compound 29 (Ev1) 2-Hydroxypropyl 3-Chlorophenyl 4-Methylbenzoyl 235–237 C21H21ClNO4
Compound 15m (Ev3) 4-Chlorophenyl Phenyl 209–211 C22H16ClN2O
Compound 51 (Ev4) 3-Methoxypropyl 3-Fluoro-4-CF3-Ph 4-Chlorobenzoyl Not reported C23H19ClF4NO4
Compound (Ev6) 5-Methylisoxazol-3-yl 3-Chlorophenyl 4-Methoxybenzoyl Not reported C23H18ClN2O5

Key Observations:

  • Solubility: The diethylaminopropyl group in the target compound likely improves water solubility compared to the hydroxypropyl (Compound 29) or methoxypropyl (Compound 51) chains, due to its tertiary amine functionality .
  • Thermal Stability: Higher melting points (e.g., 235–237°C for Compound 29) correlate with hydrogen-bonding groups (e.g., hydroxyl) and rigid aromatic systems. The target compound’s melting point is unreported but may be lower due to flexible diethylamino side chains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via base-assisted cyclization, similar to procedures described for structurally related pyrrol-2-ones. For example, substituents like the 3-chlorophenyl group can be introduced using 3-chlorobenzaldehyde as a precursor, followed by condensation with diethylaminopropylamine. Key steps include temperature control (e.g., reflux in ethanol) and purification via column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.0 equiv of aldehyde) and monitor reaction progress via TLC. Yields range from 44% to 86% in analogous syntheses, depending on substituent reactivity and purification efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for the 3-hydroxy group (~δ 12–14 ppm, broad), furylcarbonyl protons (δ 6.5–7.5 ppm), and diethylamino propyl chain (δ 1.0–3.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For example, a related compound showed m/z 386.1232 (calculated 386.1081) .
  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches .

Advanced Research Questions

Q. How do substituents like the diethylamino propyl chain influence bioactivity, and what SAR trends are observed?

  • SAR Insights : The diethylamino group enhances solubility and potential receptor binding via tertiary amine interactions. In analogous compounds, substituents at the 1-position (e.g., hydroxypropyl vs. diethylaminopropyl) significantly alter cytotoxicity and kinase inhibition profiles .
  • Experimental Design : Compare bioactivity of derivatives with varying alkylamino chains using in vitro assays (e.g., IC50 measurements). For example, substituent bulkiness may reduce cellular permeability but improve target specificity .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Case Study : Conflicting NMR signals (e.g., overlapping diastereotopic protons) can arise from the 3-hydroxy group and furylcarbonyl moiety. Use deuterated solvents (DMSO-d6) to enhance resolution and perform 2D NMR (COSY, HSQC) for unambiguous assignments .
  • Validation : Cross-reference with X-ray crystallography data (e.g., C–C bond lengths <0.002 Å accuracy) to confirm stereochemistry .

Q. How can computational modeling guide the design of derivatives with improved stability?

  • Approach : Perform DFT calculations to evaluate the energy barrier for hydrolysis of the furylcarbonyl group. Molecular dynamics simulations can predict solvent interactions and degradation pathways under physiological conditions.
  • Data Integration : Pair computational results with experimental stability tests (e.g., HPLC monitoring of degradation in buffer solutions) .

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